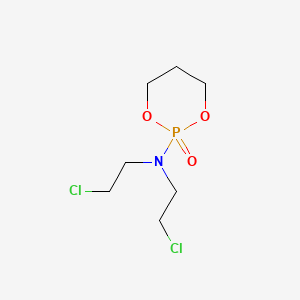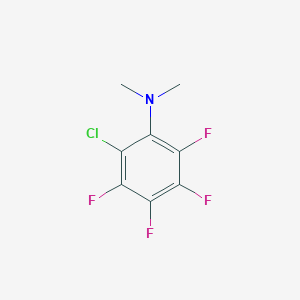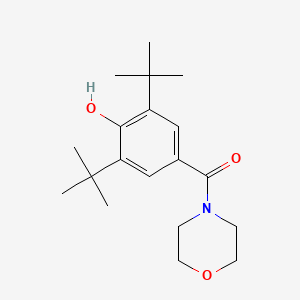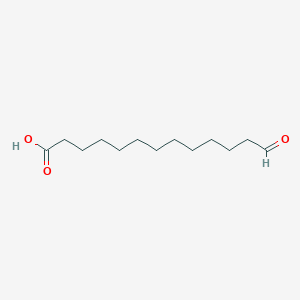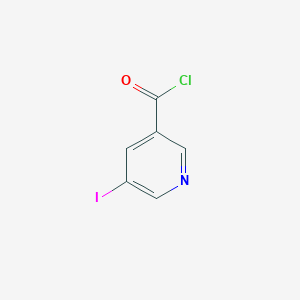
5-Iodopyridine-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodopyridine-3-carbonyl chloride is an organic compound that belongs to the class of halopyridines It is characterized by the presence of an iodine atom at the 5-position and a carbonyl chloride group at the 3-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-iodopyridine with thionyl chloride (SOCl₂) under reflux conditions to form the desired carbonyl chloride derivative .
Industrial Production Methods
Industrial production of 5-Iodopyridine-3-carbonyl chloride may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodopyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran (THF) and may require catalysts such as palladium or copper.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Iodopyridine-3-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through covalent attachment. This can help in studying biological processes and developing new bioconjugates.
Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities and can be used as intermediates in the synthesis of therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. .
Wirkmechanismus
The mechanism of action of 5-Iodopyridine-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The iodine atom can participate in substitution reactions, allowing for further functionalization of the molecule. These reactions can target specific molecular pathways and biological targets, depending on the nature of the derivatives formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Iodopyridine
- 3-Iodopyridine
- 4-Iodopyridine
- 5-Chloropyridine-3-carbonyl chloride
Comparison
5-Iodopyridine-3-carbonyl chloride is unique due to the specific positioning of the iodine and carbonyl chloride groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other iodopyridine derivatives, the presence of the carbonyl chloride group at the 3-position provides additional reactivity, making it a versatile intermediate in organic synthesis. The iodine atom at the 5-position also allows for selective functionalization, which can be advantageous in the synthesis of complex molecules .
Eigenschaften
CAS-Nummer |
64172-75-4 |
|---|---|
Molekularformel |
C6H3ClINO |
Molekulargewicht |
267.45 g/mol |
IUPAC-Name |
5-iodopyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H3ClINO/c7-6(10)4-1-5(8)3-9-2-4/h1-3H |
InChI-Schlüssel |
HWMLIASLOZLGCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1I)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)

![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)



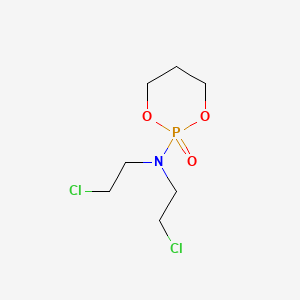
![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)

![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
